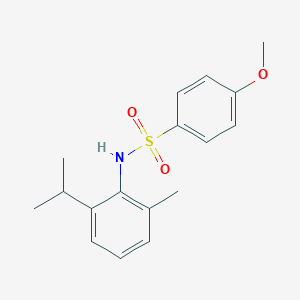![molecular formula C16H18BrNO2 B5702620 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPA is a synthetic analog of the endogenous cannabinoid anandamide, which is produced naturally in the body and is involved in a variety of physiological processes. BPPA has been shown to have a similar mechanism of action to anandamide, and may have potential therapeutic applications in the future.
Mecanismo De Acción
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid acts as a partial agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain regulation, appetite, and mood. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a similar mechanism of action to anandamide, which is an endogenous cannabinoid that acts as a full agonist at these receptors.
Biochemical and Physiological Effects:
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects in animal models. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to reduce pain sensitivity in rats, and may have potential use as an analgesic. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has also been shown to reduce food intake in rats, and may have potential use as an appetite suppressant. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have anxiolytic effects in mice, and may have potential use as an anti-anxiety medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in laboratory experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been extensively studied in animal models, which provides a wealth of data on its potential effects and mechanisms of action. However, one limitation of using 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid in laboratory experiments is that it has not yet been extensively studied in humans, and its potential therapeutic applications in humans are not yet clear.
Direcciones Futuras
There are many potential future directions for research on 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is the potential use of 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid as an analgesic, particularly in the treatment of chronic pain. Additionally, 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid may have potential use as an appetite suppressant or anti-anxiety medication. Further research is needed to fully understand the potential therapeutic applications of 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid, as well as its mechanism of action and potential side effects.
Métodos De Síntesis
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with isobutyryl chloride, followed by cyclization with 2-bromo-1-phenylpropane. This reaction produces 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid as a white powder, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been shown to have a similar mechanism of action to anandamide, which is involved in the regulation of pain, appetite, and mood. 3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
Propiedades
IUPAC Name |
3-[5-(4-bromophenyl)-1-propan-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11(2)18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVPIJUGKZVAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
